molecular formula C20H11N4NaO2 B593713 Sodium 5-(3-ethynylphenylamino)pyrimido[4,5-c]quinoline-8-carboxylate CAS No. 1333382-30-1

Sodium 5-(3-ethynylphenylamino)pyrimido[4,5-c]quinoline-8-carboxylate

Cat. No. B593713
CAS RN: 1333382-30-1
M. Wt: 362.324
InChI Key: FSIFELDKZUCPMJ-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of Sodium 5-(3-ethynylphenylamino)pyrimido[4,5-c]quinoline-8-carboxylate involves a multi-component reaction of various benzyloxy benzaldehydes or benzylic −1,2,3-triazol-4-yl-methoxy benzaldehydes with dimedone . DABCO is used as a basic and inexpensive catalyst for the synthesis .


Molecular Structure Analysis

The molecular structure of Sodium 5-(3-ethynylphenylamino)pyrimido[4,5-c]quinoline-8-carboxylate is complex, with a fused pyrimidine ring structure . This structure is what gives the compound its unique properties and potential applications .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Sodium 5-(3-ethynylphenylamino)pyrimido[4,5-c]quinoline-8-carboxylate include the reaction of aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of DABCO as a catalyst . The yield of the expected products in this method is lower than in comparison to the first method .

Scientific Research Applications

Anticancer Activity

Many kinase inhibitors also possess anticancer properties. Therefore, SEPCQ could be explored for its potential use in cancer treatment. Pyrimido[4,5-b]quinoline derivatives have attracted significant interest in the field of medicinal chemistry due to their diverse biological activities, including anticancer activity .

Pharmaceutical Testing

SEPCQ can be used for pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical research and development.

Synthesis Research

The synthesis of pyrimido[4,5-b]quinolines has been a challenging topic in medicinal chemistry . SEPCQ, with its unique structure, could provide valuable insights into new synthetic approaches.

Green Chemistry

Recent synthetic strategies and many green chemistry techniques have improved pyrimido[4,5-b]quinolines synthesis over the last twenty years . SEPCQ could be used to further explore these environmentally friendly synthesis methods.

properties

IUPAC Name

sodium;5-(3-ethynylanilino)pyrimido[4,5-c]quinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4O2.Na/c1-2-12-4-3-5-14(8-12)23-19-18-16(10-21-11-22-18)15-7-6-13(20(25)26)9-17(15)24-19;/h1,3-11H,(H,23,24)(H,25,26);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIFELDKZUCPMJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC2=NC3=C(C=CC(=C3)C(=O)[O-])C4=CN=CN=C42.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11N4NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 5-(3-ethynylphenylamino)pyrimido[4,5-c]quinoline-8-carboxylate

CAS RN

1333382-30-1
Record name CX-5011
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1333382301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CX-5011
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F5JG09KS6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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